
(2S)-2,6,6-Trimethylheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6,6-Trimethylheptan-1-ol, also known as Isooctanol, is a colorless liquid with a strong odor. It is a versatile compound that finds its application in various industries such as pharmaceuticals, cosmetics, and flavors. Isooctanol is a chiral compound, which means it exists in two enantiomeric forms, the (S)- and (R)-isomers.
作用機序
(2S)-2,6,6-Trimethylheptan-1-ol acts as a positive allosteric modulator of GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
(2S)-2,6,6-Trimethylheptan-1-ol has several biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It is also known to have antinociceptive effects, which means it reduces pain perception.
実験室実験の利点と制限
(2S)-2,6,6-Trimethylheptan-1-ol has several advantages and limitations for lab experiments. Its advantages include its high solubility in water and organic solvents, its low toxicity, and its ability to modulate GABA(A) receptors. Its limitations include its strong odor, which can interfere with experiments, and its potential to cause false-positive results in some assays.
将来の方向性
There are several future directions for (2S)-2,6,6-Trimethylheptan-1-ol research, including the development of (2S)-2,6,6-Trimethylheptan-1-ol analogs with better pharmacological properties, the investigation of (2S)-2,6,6-Trimethylheptan-1-ol's effects on other neurotransmitter systems, and the exploration of (2S)-2,6,6-Trimethylheptan-1-ol's potential as a therapeutic agent for various neurological disorders.
Conclusion:
In conclusion, (2S)-2,6,6-Trimethylheptan-1-ol is a versatile compound that finds its application in various industries and scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA(A) receptors and its biochemical and physiological effects make it a valuable tool for pharmacological and neuroscience research. However, its limitations and potential for interference with experiments must be taken into consideration. Further research on (2S)-2,6,6-Trimethylheptan-1-ol and its analogs may lead to the development of new therapeutic agents for various neurological disorders.
合成法
(2S)-2,6,6-Trimethylheptan-1-ol can be synthesized via several methods, including the Grignard reaction, the reduction of isophorone, and the hydrogenation of diisobutylene. The Grignard reaction involves the reaction of magnesium with 2,4,4-trimethylpentan-2-one, followed by the addition of water to form (2S)-2,6,6-Trimethylheptan-1-ol. The reduction of isophorone involves the reduction of isophorone with sodium borohydride in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol. The hydrogenation of diisobutylene involves the reaction of diisobutylene with hydrogen gas in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol.
科学的研究の応用
(2S)-2,6,6-Trimethylheptan-1-ol finds its application in various scientific research fields, including pharmacology, toxicology, and neuroscience. In pharmacology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a solvent for drugs and as a flavoring agent in oral medications. In toxicology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a reference standard for the analysis of environmental samples. In neuroscience, (2S)-2,6,6-Trimethylheptan-1-ol is used as a modulator of GABA(A) receptors.
特性
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)

![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)

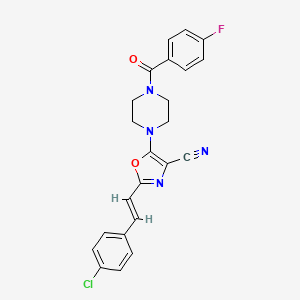
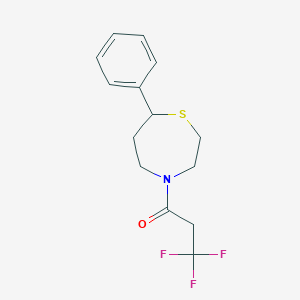
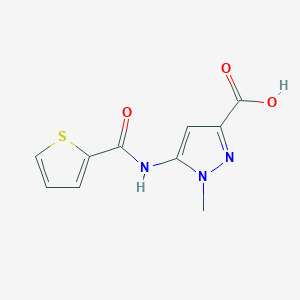
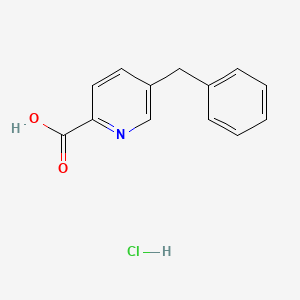
![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)
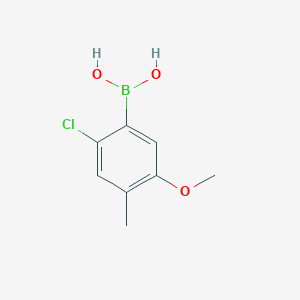

![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)